4-Chloro-2-fluoroaniline

Catalog No.
S704762
CAS No.
57946-56-2
M.F
C6H5ClFN
M. Wt
145.56 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chloro-2-fluoroaniline

CAS Number

57946-56-2

Product Name

4-Chloro-2-fluoroaniline

IUPAC Name

4-chloro-2-fluoroaniline

Molecular Formula

C6H5ClFN

Molecular Weight

145.56 g/mol

InChI

InChI=1S/C6H5ClFN/c7-4-1-2-6(9)5(8)3-4/h1-3H,9H2

InChI Key

CSFDTBRRIBJILD-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Cl)F)N

Canonical SMILES

C1=CC(=C(C=C1Cl)F)N

The exact mass of the compound 4-Chloro-2-fluoroaniline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Chloro-2-fluoroaniline is a dihalogenated aromatic amine that serves as a critical building block in the synthesis of advanced agrochemicals and pharmaceuticals. Characterized by an electron-withdrawing ortho-fluoro group and a lipophilic para-chloro substituent, this compound is primarily procured as the exact precursor for protoporphyrinogen IX oxidase (PPO) inhibiting herbicides, such as tiafenacil and pentoxazone[1]. In medicinal chemistry, it is utilized to synthesize multi-targeted receptor tyrosine kinase (RTK) inhibitors, where its specific halogenation pattern drives both target binding affinity and metabolic stability [2]. Commercially, its value lies in providing a highly specific steric and electronic profile that cannot be replicated by mono-halogenated analogs, making it indispensable for high-performance formulation pipelines.

Substituting 4-chloro-2-fluoroaniline with closely related analogs, such as 4-chloroaniline or 2,4-difluoroaniline, fundamentally disrupts both synthetic processability and end-product efficacy. The addition of the ortho-fluoro group to the 4-chloroaniline scaffold drops the amine's pKa by approximately 1.4 units, significantly reducing its nucleophilicity and requiring distinct catalytic conditions for N-acylation or SNAr coupling . In agrochemical applications, replacing the para-chlorine with a fluorine (as in 2,4-difluoroaniline) alters the steric bulk required for exact fit within the PPO enzyme active site, directly impacting herbicidal potency [1]. Furthermore, in pharmacokinetic contexts, the specific 4-chloro-2-fluoro pattern directs metabolic glutathione (GSH) conjugation to the ipso carbon, a pathway that is completely abolished if a para-fluoro substituent is used instead [2].

Precursor Efficacy for PPO-Inhibiting Herbicides

4-Chloro-2-fluoroaniline is the obligate precursor for synthesizing the pyrimidinedione core of tiafenacil, a highly potent PPO inhibitor. The specific 4-chloro-2-fluoro substitution pattern on the phenyl ring is required to achieve target enzyme inhibition, yielding IC50 values of 22–28 nmol/L across various plant species [1]. Utilizing 2,4-difluoroaniline or other analogs alters the steric profile at the para position, failing to produce the exact tiafenacil structure and compromising broad-spectrum herbicidal efficacy.

Evidence DimensionHerbicidal Target Inhibition (IC50)
Target Compound Data4-Chloro-2-fluoroaniline-derived Tiafenacil (IC50 22–28 nmol/L)
Comparator Or BaselineNon-exact analogs (e.g., 2,4-difluoroaniline derivatives) which yield different commercial profiles
Quantified DifferenceExact structural requirement for achieving the 22–28 nmol/L IC50 benchmark of tiafenacil
Conditionsin vitro PPO enzyme inhibition assays across multiple plant species

Procurement of this exact isomer is strictly required to manufacture tiafenacil and pentoxazone without degrading their established herbicidal performance.

Enhanced Potency in Receptor Tyrosine Kinase (RTK) Inhibitors

In the development of tricyclic indeno[2,1-d]pyrimidine antitumor agents, the incorporation of the 4-chloro-2-fluoroaniline moiety significantly enhances kinase inhibition compared to baseline therapeutics. The specific 2-fluoro-4-chloro derivative (Compound 13) demonstrated a 23-fold higher potency against PDGFRβ than the standard clinical inhibitor sunitinib, and was 4-fold more potent than erlotinib [1]. The dual halogenation provides a precise balance of lipophilicity and hydrogen-bond accepting capability that mono-halogenated anilines lack.

Evidence DimensionPDGFRβ Kinase Inhibition Potency
Target Compound Data4-Chloro-2-fluoroaniline derivative (Compound 13)
Comparator Or BaselineSunitinib (baseline clinical standard)
Quantified Difference23-fold greater potency than sunitinib
Conditionsin vitro PDGFRβ kinase assay

Demonstrates that selecting this specific dihalogenated aniline directly translates to superior potency in oncology drug discovery pipelines.

Halogen-Dependent Metabolic Stability and GSH Conjugation

The choice between a para-chloro and a para-fluoro substituent on a 2-fluoroaniline core fundamentally alters the molecule's metabolic fate. In human liver microsomes, 4-chloro-2-fluoroaniline exhibits a highly positive electrostatic potential at the ipso carbon (0.242–0.327 eV range), driving specific ipso-glutathione (GSH) addition and dehalogenation [1]. In contrast, substituting the chlorine for a fluorine (2,4-difluoroaniline) shifts the most positive carbon to the C4 position, completely abolishing the defluorinated GSH conjugate pathway [1].

Evidence DimensionMetabolic pathway (GSH conjugation site)
Target Compound Data4-Chloro-2-fluoroaniline (ipso-carbon directed GSH addition)
Comparator Or Baseline2,4-Difluoroaniline (C4-directed, no defluorinated GSH conjugate formed)
Quantified DifferenceComplete shift in the primary site of electrostatic potential and subsequent metabolic conjugation
ConditionsHuman liver microsome incubation with NADPH and GSH

Buyers developing pharmaceuticals must select the exact halogen pattern to control reactive metabolite formation and clearance pathways.

Amine Nucleophilicity and Processability Impact

The addition of the ortho-fluoro group significantly alters the reactivity of the aniline core compared to the more common 4-chloroaniline. The predicted pKa of 4-chloro-2-fluoroaniline is approximately 2.57, which is roughly 1.4 units lower than that of 4-chloroaniline (pKa ~3.98) . This substantial reduction in basicity and nucleophilicity means that standard coupling conditions established for 4-chloroaniline may fail or suffer from low yields, requiring adapted catalytic strategies (e.g., specific phase-transfer conditions or acid catalysis) for efficient N-acylation[1].

Evidence DimensionAmine pKa (Basicity/Nucleophilicity)
Target Compound Data4-Chloro-2-fluoroaniline (Predicted pKa ~2.57)
Comparator Or Baseline4-Chloroaniline (pKa ~3.98)
Quantified Difference~1.4 unit decrease in pKa
ConditionsStandard physicochemical property prediction/measurement at 25 °C

Process chemists must account for this reduced nucleophilicity when designing synthesis routes, necessitating specific procurement rather than generic aniline substitution.

Synthesis of PPO-Inhibiting Herbicides

The compound is the mandatory starting material for synthesizing the pyrimidinedione core of commercial herbicides like tiafenacil and the oxazolidinedione core of pentoxazone, where the 4-chloro-2-fluoro pattern is essential for target binding [1].

Development of Multi-Targeted Kinase Inhibitors

Ideal for oncology drug discovery programs targeting EGFR and PDGFRβ, where the dihalogenated aniline moiety provides superior potency over standard clinical inhibitors like sunitinib [2].

Pharmacokinetic Profiling and Toxicology Assays

Used as a precise structural probe in liver microsome assays to study ipso-glutathione addition and the impact of para-halogenation on reactive metabolite formation[3].

Advanced Fluorinated Building Block Procurement

Selected by process chemists requiring a deactivated, sterically hindered aromatic amine for specialized N-acylation and cross-coupling reactions where mono-halogenated anilines fail to provide the necessary electronic properties.

XLogP3

2.1

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (95.56%): Harmful if swallowed [Warning Acute toxicity, oral];
H311 (11.11%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H312 (88.89%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (97.78%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (88.89%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H373 (13.33%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard

Other CAS

57946-56-2

Wikipedia

4-Chloro-2-fluoroaniline

Dates

Last modified: 08-15-2023

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